5,5-Bis(((2-thienylmethyl)thio)methyl)-2,4-imidazolidinedione
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Overview
Description
BDTT , is a complex organic compound Its chemical structure comprises an imidazolidinedione core with two thienylmethylthio substituents
Preparation Methods
Synthetic Routes:: BDTT can be synthesized through various routes. One common method involves the reaction of 2,4-thiazolidinedione with thienylmethylthiol in the presence of suitable catalysts. The reaction proceeds via nucleophilic substitution, resulting in the formation of BDTT.
Reaction Conditions::- Reactants: 2,4-thiazolidinedione, thienylmethylthiol
- Catalysts: Acidic or basic conditions
- Solvents: Organic solvents (e.g., dichloromethane, tetrahydrofuran)
- Temperature: Room temperature or slightly elevated
- Isolation: Purification by column chromatography or recrystallization
Industrial Production:: BDTT is not widely produced industrially due to its specialized applications. research efforts continue to optimize its synthesis for scalability.
Chemical Reactions Analysis
BDTT undergoes several types of reactions:
Oxidation: BDTT can be oxidized to form sulfoxides or sulfones, enhancing its electronic properties.
Reduction: Reduction of BDTT yields the corresponding thiol or thioether derivatives.
Substitution: BDTT can participate in nucleophilic substitution reactions, leading to various functionalized derivatives.
Common reagents and conditions:
Oxidation: Oxidizing agents (e.g., hydrogen peroxide, m-chloroperbenzoic acid)
Reduction: Reducing agents (e.g., lithium aluminum hydride, sodium borohydride)
Substitution: Nucleophiles (e.g., amines, thiols)
Major products:
- Oxidation: BDTT sulfoxide or sulfone derivatives
- Reduction: BDTT thiol or thioether derivatives
- Substitution: Various functionalized BDTT compounds
Scientific Research Applications
BDTT finds applications in:
Organic Electronics: BDTT-based polymers exhibit excellent charge transport properties, making them suitable for organic field-effect transistors (OFETs) and solar cells.
Photocatalysis: BDTT derivatives can serve as photocatalysts for hydrogen evolution from water under visible light.
Medicinal Chemistry: Research explores BDTT derivatives as potential drug candidates due to their unique structure and reactivity.
Mechanism of Action
BDTT’s mechanism of action varies based on its application:
- In OFETs, it acts as a charge carrier, facilitating electron transport.
- In photocatalysis, BDTT absorbs photons, generating charge carriers that drive hydrogen evolution.
- In medicinal applications, BDTT interacts with biological targets, modulating cellular processes.
Comparison with Similar Compounds
BDTT stands out due to its thienylmethylthio substituents, which enhance its electronic properties. Similar compounds include:
Properties
CAS No. |
142979-91-7 |
---|---|
Molecular Formula |
C15H16N2O2S4 |
Molecular Weight |
384.6 g/mol |
IUPAC Name |
5,5-bis(thiophen-2-ylmethylsulfanylmethyl)imidazolidine-2,4-dione |
InChI |
InChI=1S/C15H16N2O2S4/c18-13-15(17-14(19)16-13,9-20-7-11-3-1-5-22-11)10-21-8-12-4-2-6-23-12/h1-6H,7-10H2,(H2,16,17,18,19) |
InChI Key |
DAFKXHCLLOCJAA-UHFFFAOYSA-N |
Canonical SMILES |
C1=CSC(=C1)CSCC2(C(=O)NC(=O)N2)CSCC3=CC=CS3 |
Origin of Product |
United States |
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